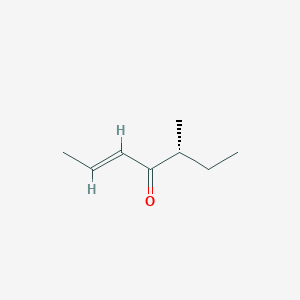
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylmethanimidamide moiety, forming a hydrochloride salt. Its unique structure imparts specific chemical and physical properties that make it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal. The reaction proceeds under controlled conditions to yield the desired product. The general reaction scheme is as follows:
[ \text{4-Chloroaniline} + \text{Dimethylformamide dimethyl acetal} \rightarrow \text{N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl derivatives, while substitution can produce a variety of substituted compounds.
Applications De Recherche Scientifique
N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(4-Chlorophenyl)acetamide
- 4-Chlorophenylhydrazine hydrochloride
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Comparison: N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for particular applications where others may not be as effective.
Propriétés
Numéro CAS |
1934-04-9 |
|---|---|
Formule moléculaire |
C9H12Cl2N2 |
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-12(2)7-11-9-5-3-8(10)4-6-9;/h3-7H,1-2H3;1H |
Clé InChI |
LXFAVHVIWBCBHG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


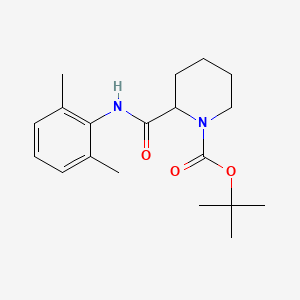
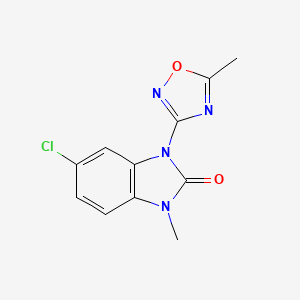

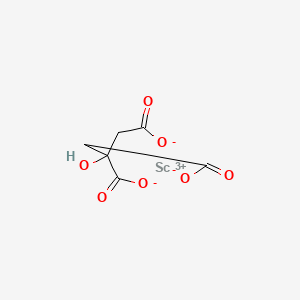
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)


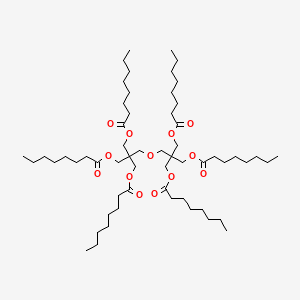
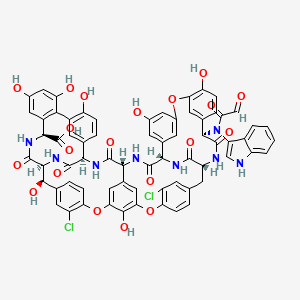

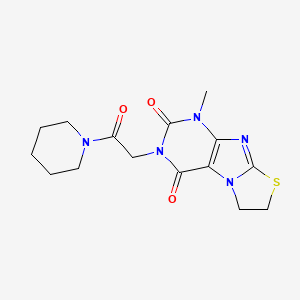
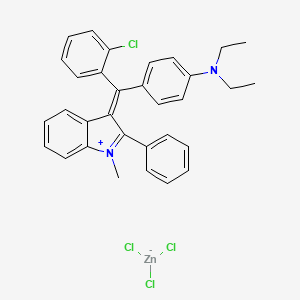
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
